

An In-depth Technical Guide on 21,24-Epoxycycloartane-3,25-diol

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Compound of Interest

Compound Name: 21,24-Epoxycycloartane-3,25-diol

Cat. No.: B15593945

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For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol is a naturally occurring cycloartane-type triterpenoid that has garnered attention for its potential as a chemopreventive agent. First isolated from the leaves of *Lansium domesticum*, this compound has demonstrated significant inhibitory effects on skin tumor promotion in preclinical studies.^{[1][2]} This technical guide provides a comprehensive review of the available literature on **21,24-Epoxycycloartane-3,25-diol**, covering its isolation, structural elucidation, and biological activities. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development of this promising natural product.

Introduction

Cycloartane triterpenoids are a class of natural products characterized by a tetracyclic skeleton with a cyclopropane ring. These compounds are widely distributed in the plant kingdom and have been shown to possess a diverse range of biological activities. **21,24-Epoxycycloartane-3,25-diol** is a notable member of this class, distinguished by an epoxy bridge between C-21 and C-24. Its primary reported biological activity is the inhibition of skin-tumor promotion, suggesting its potential as a lead compound in the development of new cancer chemopreventive drugs.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **21,24-Epoxycycloartane-3,25-diol** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₅₀ O ₃	[1][3]
Molecular Weight	458.72 g/mol	[1]
CAS Number	125305-73-9	[3]
Appearance	Powder	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	

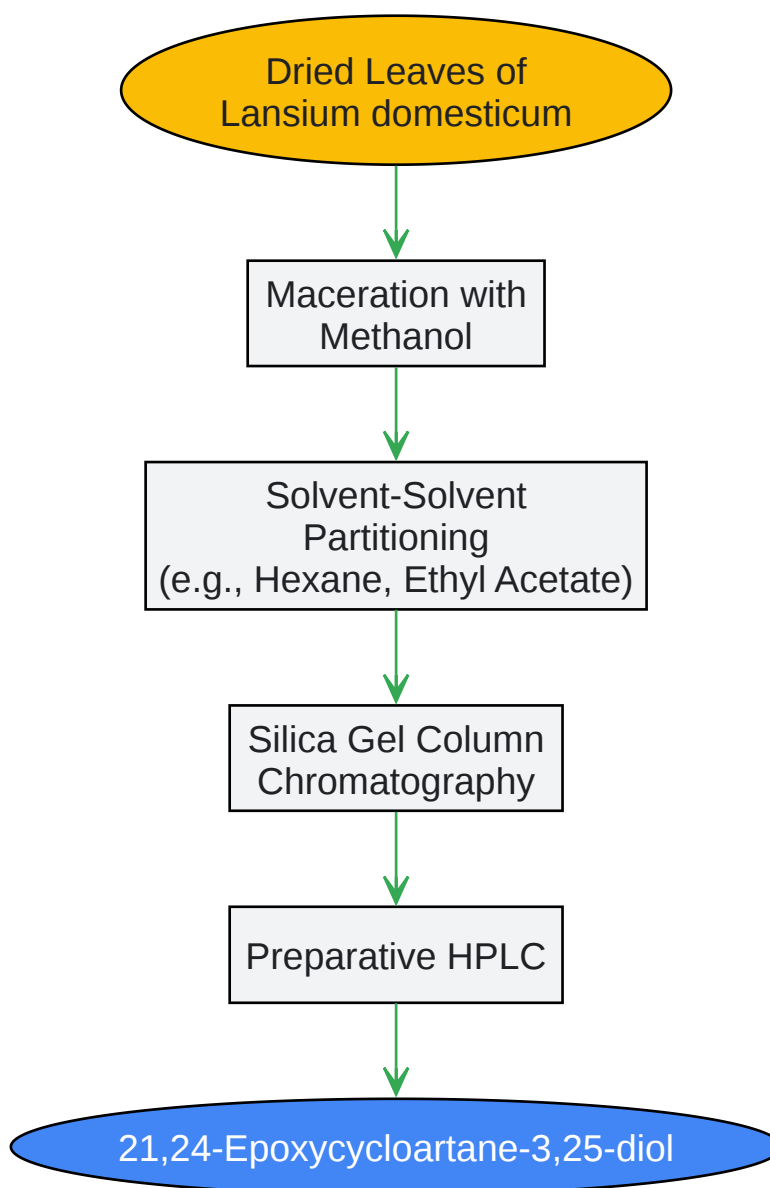
Isolation and Structural Elucidation

Natural Sources

21,24-Epoxycycloartane-3,25-diol has been isolated from the leaves of *Lansium domesticum*, a tree species belonging to the Meliaceae family, which is native to Southeast Asia.[1][4][5][6][7][8]

Isolation Protocol

While the seminal 1989 paper by Nishizawa et al. provides the original account of the isolation of **21,24-Epoxycycloartane-3,25-diol**, the detailed experimental protocol is not readily available in publicly accessible databases. However, a general workflow for the isolation of triterpenoids from *Lansium domesticum* can be inferred from related studies.



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Generalized Isolation Workflow.

Structural Data

The structure of **21,24-Epoxycycloartane-3,25-diol** was determined through spectroscopic analysis. Although the specific NMR and MS data from the original publication are not widely disseminated, the structural assignment is well-established.

Table 1: Spectroscopic Data for **21,24-Epoxycycloartane-3,25-diol** (Predicted and from related compounds)

Data Type	Key Features
^1H NMR	Signals corresponding to a cycloartane skeleton including the characteristic cyclopropane protons. Resonances for methyl groups, hydroxyl protons, and protons adjacent to the epoxy ring and hydroxyl groups are expected.
^{13}C NMR	Approximately 30 carbon signals, including those of the cycloartane core, the epoxy ring carbons, and carbons bearing hydroxyl groups.
Mass Spec.	A molecular ion peak corresponding to the molecular formula $\text{C}_{30}\text{H}_{50}\text{O}_3$ and characteristic fragmentation patterns for cycloartane triterpenoids.

Synthesis

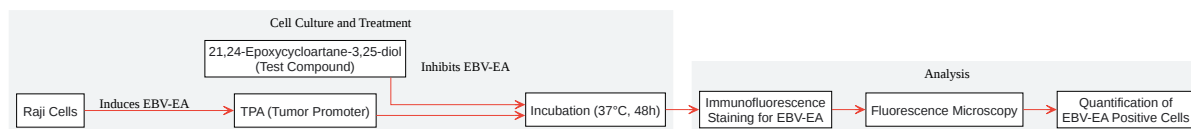
To date, a total synthesis of **21,24-Epoxycycloartane-3,25-diol** has not been reported in the scientific literature. The complexity of the cycloartane skeleton and the stereochemistry of the molecule present significant synthetic challenges.

Biological Activity: Inhibition of Skin-Tumor Promotion

The most significant reported biological activity of **21,24-Epoxycycloartane-3,25-diol** is its ability to inhibit skin-tumor promotion.[\[1\]](#)[\[2\]](#)

Experimental Protocol: In Vitro Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

A common in vitro screening method for potential anti-tumor promoters is the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[\[9\]](#)[\[10\]](#)[\[11\]](#) While the specific results for **21,24-Epoxycycloartane-3,25-diol** are not detailed in the available literature, the general protocol is as follows:



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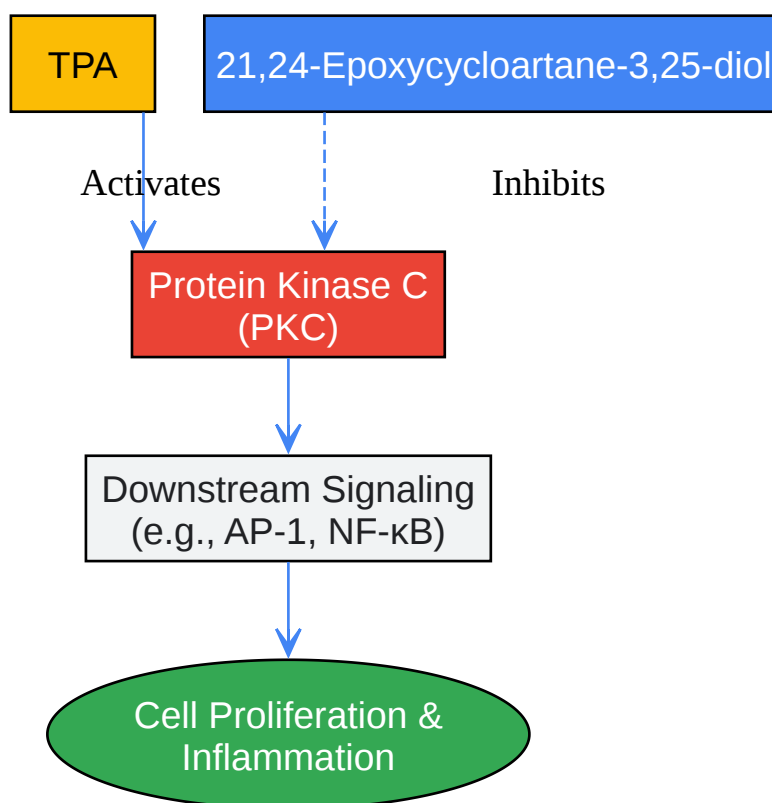
EBV-EA Activation Inhibition Assay Workflow.

Table 2: Bioactivity Data for **21,24-Epoxychoartane-3,25-diol**

Assay	Endpoint	Result	Reference
Inhibition of Skin-Tumor Promotion	In vivo mouse model	Active	[1]
Inhibition of EBV-EA Activation	In vitro assay	Potent Inhibitor	

Proposed Mechanism of Action

The inhibitory effect on tumor promotion is often associated with the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis. The exact molecular targets of **21,24-Epoxychoartane-3,25-diol** have not been elucidated. However, many anti-tumor promoters are known to interfere with the protein kinase C (PKC) activation pathway, which is a key target of TPA.



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Proposed Mechanism of Action.

Future Directions

The promising anti-tumor promoting activity of **21,24-Epoxycholesterol** warrants further investigation. Key areas for future research include:

- **Total Synthesis:** The development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
- **In Vivo Efficacy Studies:** Further in vivo studies in various cancer models are needed to confirm its chemopreventive and potentially therapeutic effects.

- Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its translation to clinical settings.

Conclusion

21,24-Epoxycycloartane-3,25-diol is a fascinating natural product with demonstrated potential as an inhibitor of skin tumor promotion. While the initial discovery has laid a strong foundation, significant research is still required to fully understand its therapeutic potential. This technical guide consolidates the current knowledge and aims to serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from natural sources.

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